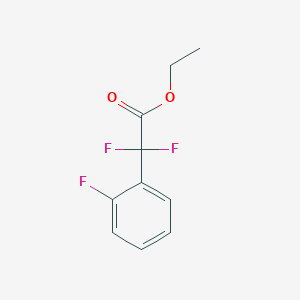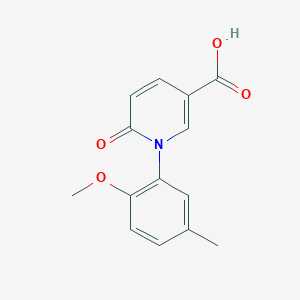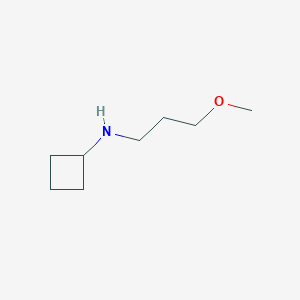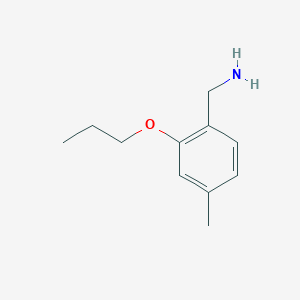
(4-Methyl-2-propoxyphenyl)methanamine
Vue d'ensemble
Description
“(4-Methyl-2-propoxyphenyl)methanamine” is a chemical compound with the CAS Number: 1248041-79-3 . It has a molecular weight of 179.26 and its IUPAC name is "(4-methyl-2-propoxyphenyl)methanamine" .
Molecular Structure Analysis
The InChI code for “(4-Methyl-2-propoxyphenyl)methanamine” is 1S/C11H17NO/c1-3-6-13-11-7-9(2)4-5-10(11)8-12/h4-5,7H,3,6,8,12H2,1-2H3 . This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
“(4-Methyl-2-propoxyphenyl)methanamine” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthetic Methods : Research has developed efficient synthetic methods for compounds with similar structural features, emphasizing the importance of novel synthetic routes for advanced materials and pharmaceuticals. For example, an efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamines showcases the versatility of such compounds in medicinal chemistry and material science (Zhou et al., 2013).
Chemical Characterization : Detailed characterization, including NMR spectroscopy and mass spectrometry, is crucial for understanding the properties and potential applications of novel compounds. The synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and its spectroscopic characterization highlights the role of these techniques in identifying compound structures and functionalities (Shimoga et al., 2018).
Potential Applications
Antimicrobial Activities : Compounds with similar structures have been evaluated for their antimicrobial activities, suggesting potential applications in developing new antimicrobial agents. For instance, new quinoline derivatives carrying 1,2,3-triazole moiety have shown moderate to very good antibacterial and antifungal activities (Thomas et al., 2010).
Anticancer Studies : Research into related compounds has also explored their potential as anticancer agents. For example, Pt(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine derivatives demonstrated significant cytotoxic effects on carcinoma cell lines, offering a comparative study with cisplatin and suggesting avenues for the development of new cancer therapies (Ferri et al., 2013).
Safety And Hazards
The safety information for “(4-Methyl-2-propoxyphenyl)methanamine” indicates that it has some hazards associated with it. The GHS pictograms show a signal word “Danger” and hazard statements H314, H318 . These statements indicate that the compound causes severe skin burns and eye damage, and is harmful if inhaled .
Propriétés
IUPAC Name |
(4-methyl-2-propoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-6-13-11-7-9(2)4-5-10(11)8-12/h4-5,7H,3,6,8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXKWMVTXWCZIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-2-propoxyphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



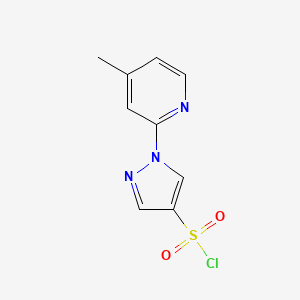
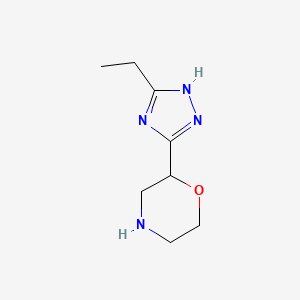
![N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1427987.png)
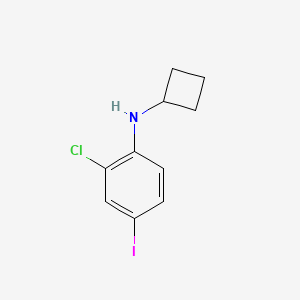
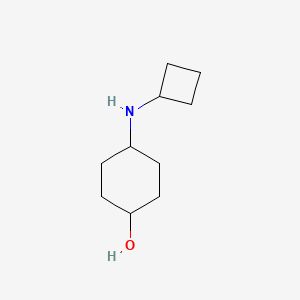
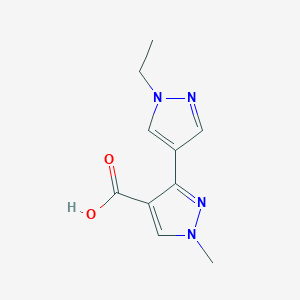
![2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine](/img/structure/B1427994.png)

![2-(4-Methylpiperazin-1-yl)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1427996.png)
![[1-(Oxan-4-yl)piperidin-3-yl]methanamine](/img/structure/B1427997.png)
![{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine](/img/structure/B1428002.png)
